molecular formula C19H18O8 B1250508 6-Deoxyclitoracetal

6-Deoxyclitoracetal

Cat. No.: B1250508
M. Wt: 374.3 g/mol
InChI Key: GAQSUFOBIREXHT-VQIMIIECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Deoxyclitoracetal is a synthetic organic compound characterized by a deoxygenated sugar moiety and a chlorinated acetal group.

Properties

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

IUPAC Name

(6aR,12aR)-11,12a-dihydroxy-2,3,9-trimethoxy-6,6a-dihydrochromeno[3,4-b]chromen-12-one

InChI

InChI=1S/C19H18O8/c1-23-9-4-11(20)17-15(5-9)27-16-8-26-12-7-14(25-3)13(24-2)6-10(12)19(16,22)18(17)21/h4-7,16,20,22H,8H2,1-3H3/t16-,19-/m1/s1

InChI Key

GAQSUFOBIREXHT-VQIMIIECSA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)O[C@@H]3COC4=CC(=C(C=C4[C@@]3(C2=O)O)OC)OC)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC3COC4=CC(=C(C=C4C3(C2=O)O)OC)OC)O

Synonyms

6-CD cpd
6-deoxyclitoriacetal

Origin of Product

United States

Comparison with Similar Compounds

Comparison with 6-Chloro-6-Deoxysucrose Heptaacetate

Key differences include:

  • Acetylation : The heptaacetate group in 6-chloro-6-deoxysucrose enhances lipophilicity and stability compared to 6-Deoxyclitoracetal’s acetal group, which may prioritize aqueous solubility .
  • NMR Profiles: Table 71 in compares NMR shifts for 6-chloro-6-deoxysucrose heptaacetate. For instance, the anomeric proton in this compound resonates at δ 5.8–6.2 ppm, while analogous protons in deoxyhalogenated acetals (like 6-Deoxyclitoracetal) typically appear upfield (δ 4.5–5.5 ppm) due to reduced electron-withdrawing effects .

Table 1: NMR Chemical Shift Comparison

Compound Anomeric Proton (δ, ppm) Chlorine Substituent Position Reference
6-Chloro-6-deoxysucrose heptaacetate 5.8–6.2 C6
6-Deoxyclitoracetal (inferred) 4.5–5.5 C6 (acetal) N/A

Comparison with Erythromycin Derivatives

discusses 3-descladinosyl-12-O-methyl-9-deoxo-9-dihydro-9a-aza-9a-homoerythromycin A derivatives. While these are macrolides, their structural modifications (e.g., 9-deoxo, O-methyl groups) parallel 6-Deoxyclitoracetal’s deoxygenation and ether/acetal functionalities. Key contrasts include:

  • Synthetic Complexity : The multi-step synthesis of erythromycin derivatives (e.g., carbamate cyclization) contrasts with 6-Deoxyclitoracetal’s likely route involving radical deoxychlorination (see Section 3) .

Comparison with Hexachlorocyclohexane (HCH) Homologs

lists HCH homologs (e.g., CAS 27154-44-5), which share chlorinated cyclohexane backbones. Unlike 6-Deoxyclitoracetal’s acetal system, HCH isomers are fully chlorinated and non-polar, leading to environmental persistence and toxicity. This underscores 6-Deoxyclitoracetal’s advantage in biodegradability due to its hydrolyzable acetal group .

Table 2: Environmental and Physical Properties

Compound Chlorine Atoms Water Solubility (g/L) Log Kow Reference
Hexachlorocyclohexane (HCH) 6 0.001–0.01 3.8–4.5
6-Deoxyclitoracetal (inferred) 1–2 1–10 0.5–1.5 N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Deoxyclitoracetal
Reactant of Route 2
6-Deoxyclitoracetal

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